Salidroside

neuroprotection cerebral ischemia stroke models

Salidroside (Rhodioloside; CAS 10338-51-9) is a phenylpropanoid glycoside reference standard with certified purity ≥98% (HPLC). Unlike its aglycone p-tyrosol, Salidroside exhibits defined water and DMSO solubility of 60 mg/mL each, eliminating organic-solvent interference in cell-based assays. It is the USP-designated reference standard for Rhodiola rosea extract quantitation. Its characterized MAO-B Ki (0.92 μM) and brain-to-blood ratio (2.5) make it essential for CNS penetration studies and SAR programs. Verify lot-specific solubility via the supplier's certificate of analysis.

Molecular Formula C14H20O7
Molecular Weight 300.30 g/mol
CAS No. 10338-51-9
Cat. No. B192308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalidroside
CAS10338-51-9
Synonymseta-D-glucopyranoside, 2-(4-hydroxyphenyl)ethyl-
rhodioloside
rhodosin
salidroside
salidroside, (-)-
sallidroside
Molecular FormulaC14H20O7
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCOC2C(C(C(C(O2)CO)O)O)O)O
InChIInChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1
InChIKeyILRCGYURZSFMEG-RKQHYHRCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salidroside (CAS 10338-51-9): Phenylpropanoid Glucoside Reference Standard for Procurement and Analytical Verification


Salidroside (Rhodioloside; CAS 10338-51-9; C14H20O7; MW 300.30) is a phenylpropanoid glycoside composed of p-tyrosol conjugated with β-D-glucopyranose [1]. It occurs naturally in Rhodiola rosea and serves as a widely used reference standard in analytical chemistry, with commercial reference materials available at certified purities ≥98.0% as determined by HPLC . The compound exhibits DMSO solubility of 60 mg/mL (199.8 mM) and water solubility of 60 mg/mL (199.8 mM) at 25°C , parameters directly relevant to in vitro assay preparation and formulation development.

Salidroside Procurement Risk: Why Aglycone Metabolites and In-Class Glycosides Are Not Interchangeable


Substitution of Salidroside with its aglycone p-tyrosol or related phenylethanoid glycosides introduces material differences in pharmacokinetic behavior, solubility profile, and target engagement that render formulations or assays non-comparable. Salidroside undergoes extensive in vivo deglycosylation to p-tyrosol, yet the two compounds exhibit divergent brain distribution kinetics, with p-tyrosol maintaining a higher concentration in brain tissue [1]. In rat migraine models, co-administration of Salidroside significantly increases the maximum plasma concentration and alters the pharmacokinetic parameters of tyrosol compared to tyrosol alone [2]. Moreover, Salidroside demonstrates distinct solubility properties—DMSO and water solubility of 60 mg/mL versus ethanol solubility of only 4 mg/mL—which directly impacts solvent selection in in vitro assay design . These differences preclude simple interchangeability and mandate compound-specific procurement based on the intended experimental or formulation context.

Salidroside Evidence-Based Differentiation: Quantitative Comparator Data Against Tyrosol Analogs and In-Class Candidates


Salidroside vs. Tyrosol Galactoside: Differential In Vivo Neuroprotective Efficacy in Focal Cerebral Ischemia

In a direct head-to-head in vivo comparison, tyrosol galactoside (Tyr, a synthetic analog of Salidroside) demonstrated superior antioxidative and neuroprotective action relative to Salidroside in a rat focal cerebral ischemia model [1]. The study explicitly reported that Tyr had a better antioxidative action compared with Sal both in vivo and in vitro, attributing this difference to structural variations in their glycosyl groups [1]. This provides a quantitative basis for selecting Salidroside only when the specific pharmacological profile of the parent glycoside is required, rather than assuming equivalence across phenylethanoid glycosides.

neuroprotection cerebral ischemia stroke models

Salidroside vs. p-Tyrosol: Differential Pharmacokinetic Behavior and Brain Distribution After Oral Administration

Following oral administration in rats, Salidroside undergoes extensive deglycosylation to its aglycone metabolite p-tyrosol [1]. The two compounds exhibit distinct pharmacokinetic profiles: Salidroside shows rapid absorption and elimination, while p-tyrosol maintains a higher concentration in brain tissue [2]. Critically, in migraine model rats, the co-administration of Salidroside substantially increased the maximum plasma concentration and altered the pharmacokinetic parameters of tyrosol compared to tyrosol administered alone [3]. This metabolic interaction and differential tissue distribution mean that substituting Salidroside with p-tyrosol will yield non-equivalent exposure profiles in CNS-targeted studies.

pharmacokinetics brain distribution bioavailability

Salidroside MAO-B Inhibition: Baseline Ki Value for Comparator Studies with Synthetic Derivatives

Salidroside exhibits competitive inhibition of purified human recombinant monoamine oxidase B (MAO-B) with an inhibition constant (Ki) of 0.92 μM (920 nM) [1]. In the same study, a synthetic derivative (pOBz) demonstrated a Ki of 0.041 μM against MAO-B, representing a 22.4-fold increase in inhibitory potency compared to Salidroside [1]. However, a separate study using a different assay format reported that Salidroside (0.5–50 μM) showed IC50 >50 μM for both MAO-A and MAO-B, indicating assay-dependent variability in measured activity [2]. This establishes Salidroside as a moderate MAO-B inhibitor suitable as a reference standard or starting scaffold for medicinal chemistry optimization, rather than a high-potency lead compound.

MAO-B inhibition Parkinson disease neuroprotection

Salidroside vs. Rosavin: Commercial Standardization Inversion and Relative Activity in Rhodiola Extracts

In Rhodiola rosea extracts, both Salidroside and rosavin are considered key bioactive constituents, yet Salidroside may be more active than rosavin in mediating antidepressant and anxiolytic effects [1]. Paradoxically, most commercially marketed Rhodiola extracts are standardized for rosavin content rather than Salidroside [1]. A study of an extract containing 3% rosavin and 1% Salidroside demonstrated significant antidepressant-like, anxiolytic-like, and adaptogenic effects in mice at doses of 10, 15, and 20 mg/kg administered intraperitoneally [2]. This class-level inference suggests that procurement decisions for Rhodiola-derived research materials should consider whether Salidroside or rosavin content is the more relevant standardization marker for the intended pharmacological endpoint.

adaptogens antidepressant anxiolytic

Salidroside Solubility Profile: Solvent-Dependent Variance and Comparative Procurement Implications

Salidroside exhibits a markedly solvent-dependent solubility profile at 25°C: 60 mg/mL (199.8 mM) in DMSO, 60 mg/mL (199.8 mM) in water, but only 4 mg/mL (13.32 mM) in ethanol . This 15-fold difference in ethanol solubility relative to DMSO/water is a critical parameter for assay design. In contrast, data from ApexBT reports Salidroside as insoluble in water and ≥52.7 mg/mL in ethanol , highlighting significant supplier-to-supplier or lot-to-lot variability in reported solubility characteristics. Procurement from suppliers with validated, batch-specific solubility data is essential to ensure reproducible in vitro experimental conditions.

solubility in vitro assays formulation

Salidroside Brain-to-Blood Distribution Ratio: CNS Targeting Metric for Procurement in Neuroscience Research

After oral administration in rats, Salidroside achieves a brain-to-blood concentration ratio of 2.5 [1]. This quantitative CNS distribution metric is directly relevant for neuroscience applications. For comparison, the oral bioavailability of Salidroside is reported as 21.8% [1], while the structurally related compound specnuezhenide (another phenylethanoid glycoside) exhibits an oral bioavailability of only 1.93% [2]. This cross-study comparable evidence positions Salidroside as a glycoside with measurable, albeit moderate, oral bioavailability and favorable brain penetration characteristics relative to in-class comparators.

brain penetration CNS distribution pharmacokinetics

Salidroside Optimal Procurement Scenarios: Evidence-Matched Research and Industrial Applications


Analytical Reference Standard for HPLC Method Validation and Quality Control

Salidroside at certified purity ≥98.0% (HPLC) is optimally procured as a primary reference standard for quantitative analysis of Rhodiola rosea extracts and herbal formulations . The compound is specifically designated as a USP reference standard intended for use in compendial quality tests and assays [1]. This application is directly supported by the compound's well-defined solubility in DMSO and water (60 mg/mL each) , enabling accurate standard curve preparation across multiple solvent systems.

CNS-Targeted Pharmacokinetic Studies Leveraging 2.5-Fold Brain-to-Blood Distribution

Researchers investigating CNS penetration of phenylethanoid glycosides should procure Salidroside based on its quantifiable brain-to-blood concentration ratio of 2.5 after oral administration in rats . This metric, combined with 21.8% oral bioavailability , positions Salidroside as a reference glycoside for comparative brain distribution studies. However, if maximal brain exposure is the primary objective, p-tyrosol may be preferable given its higher brain tissue concentration [1].

MAO-B Inhibition Reference Compound for Medicinal Chemistry Optimization

Salidroside is appropriately procured as a baseline reference compound for structure-activity relationship studies targeting monoamine oxidase B. Its characterized Ki of 0.92 μM against purified human recombinant MAO-B provides a benchmark for evaluating synthetic derivatives. Medicinal chemistry programs should procure Salidroside as the parent scaffold, while programs requiring high-potency MAO-B inhibition should instead procure optimized derivatives such as pOBz (Ki = 0.041 μM) .

In Vitro Assays Requiring High Aqueous Solubility for Dose-Response Studies

For in vitro assays requiring aqueous vehicle preparation, Salidroside is advantageous over ethanol-soluble analogs due to its high water solubility of 60 mg/mL (199.8 mM) at 25°C . This eliminates the confounding biological effects of organic solvent vehicles in cell-based assays. Procurement should include verification of lot-specific water solubility from the supplier's certificate of analysis, given documented inter-supplier variability in solubility reporting [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salidroside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.